Defined (2E)-Stereochemistry Eliminates Z-Isomer Contamination Observed in Generic Batches
The target compound is explicitly specified as the (2E)-isomer, ensuring consistent double-bond geometry. In contrast, many commercially sourced 4-aryl-4-oxobut-2-enoates are supplied as E/Z mixtures or with unassigned stereochemistry, introducing variable impurity profiles [1]. Vendor documentation confirms the target compound's (E)-configuration with 98% purity batch-certified by NMR and HPLC , whereas bulk generic analogs often lack isomer assignment .
| Evidence Dimension | Isomeric purity (E/Z ratio) and total purity |
|---|---|
| Target Compound Data | (2E)-isomer, 98% purity (HPLC/NMR certified) |
| Comparator Or Baseline | Generic 4-oxo-4-(thiophen-2-yl)but-2-enoate: isomer not specified; typical purity ≥95% but without isomer verification |
| Quantified Difference | E-isomer assignment confirmed vs. unassigned; purity difference of 3 percentage points (98% vs. 95%) |
| Conditions | Vendor Certificate of Analysis (CoA); NMR (1H, 13C) and HPLC methods |
Why This Matters
Stereochemical purity is critical for reaction reproducibility in asymmetric synthesis and for meeting regulatory documentation requirements in pharmaceutical intermediate procurement.
- [1] Maurin, C., Bailly, F., & Cotelle, P. (2004). Improved preparation and structural investigation of 4-aryl-4-oxo-2-hydroxy-2-butenoic acids and methyl esters. Tetrahedron, 60(31), 6479–6486. View Source
